Biphenyl-4-sulfonic acid benzyloxy-amide

Medicinal Chemistry ADAM-17/TACE Inhibition Hydroxamate Synthesis

Biphenyl-4-sulfonic acid benzyloxy-amide (CAS 1061742-67-3), also known as N-(benzyloxy)biphenyl-4-sulfonamide, is a synthetic intermediate belonging to the N-protected sulfonamide class. It features a biphenyl-4-sulfonyl core with an O-benzyl protecting group on the sulfonamide nitrogen, making it a key precursor in medicinal chemistry campaigns for generating free sulfonamides or hydroxamic acids via mild hydrogenolysis.

Molecular Formula C19H17NO3S
Molecular Weight 339.4 g/mol
Cat. No. B8158363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-sulfonic acid benzyloxy-amide
Molecular FormulaC19H17NO3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H17NO3S/c21-24(22,20-23-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2
InChIKeyFIHWWHUXXBHATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-4-sulfonic acid benzyloxy-amide (CAS 1061742-67-3): Core Sourcing Data for a Protected Arylsulfonamide Building Block


Biphenyl-4-sulfonic acid benzyloxy-amide (CAS 1061742-67-3), also known as N-(benzyloxy)biphenyl-4-sulfonamide, is a synthetic intermediate belonging to the N-protected sulfonamide class . It features a biphenyl-4-sulfonyl core with an O-benzyl protecting group on the sulfonamide nitrogen, making it a key precursor in medicinal chemistry campaigns for generating free sulfonamides or hydroxamic acids via mild hydrogenolysis [1]. Its primary documented role is as a building block for more complex arylsulfonamide-based enzyme inhibitors.

Why Generic Biphenyl Sulfonamide Intermediates Are Not Substitutable for Biphenyl-4-sulfonic acid benzyloxy-amide in Multi-Step Syntheses


Direct substitution of biphenyl-4-sulfonic acid benzyloxy-amide with its unprotected analogue (biphenyl-4-sulfonamide) or alternative N-protected forms (e.g., N-Boc or N-trityl) is not chemically equivalent in divergent synthetic routes. The O-benzyl group is specifically chosen for its orthogonal stability to acidic conditions and its clean, traceless removal under neutral hydrogenolysis (H2, Pd/C), which is critical for preserving the integrity of downstream acid-sensitive functional groups, such as hydroxamic acids, as demonstrated in the synthesis of ADAM-17 inhibitors [1]. In contrast, an unprotected sulfonamide would require harsher protection/deprotection steps, and N-Boc groups are acid-labile, making them incompatible with acid-catalyzed steps in multi-step schemes [1].

Quantitative Differentiation Evidence for Biphenyl-4-sulfonic acid benzyloxy-amide Against Closest Analogs


Synthetic Utility: ADAM-17 Inhibitor Potency Comparison of a Derivative vs. the Reference Hydroxamate Inhibitor

While Biphenyl-4-sulfonic acid benzyloxy-amide (Compound 22 in the synthetic scheme) itself is not a bioactive endpoint, its direct downstream product, aryl-hydroxamate 13, demonstrates a 10-fold improvement in ADAM-17 inhibitory activity compared to its unsubstituted analogue 6, validating the synthetic route's utility [1]. Compound 13, bearing an N-ethylacetamidic chain, achieved an IC50 of 300 nM against ADAM-17, whereas its precursor analogue 6 was inactive (IC50 > 3000 nM) [1]. The target compound provides the essential biphenyl scaffold, which is later modified to achieve nanomolar potency in final leads (e.g., Compound 17, IC50 = 1.6 nM) [1].

Medicinal Chemistry ADAM-17/TACE Inhibition Hydroxamate Synthesis

Cellular Activity in Ovarian Cancer: Progeny Compound 17 vs. Reference Standard in A2774 Cells

In a disease-relevant cellular model, the final ADAM-17 inhibitor built upon the biphenyl-4-sulfonic acid benzyloxy-amide scaffold significantly outperforms the reference standard. Compound 17, synthesized via the target intermediate, inhibited pervanadate-induced soluble ALCAM release in A2774 human ovarian cancer cells with an IC50 of 11 nM [1]. This is approximately a 35-fold improvement over the reference compound 1, which registered an IC50 of 380 nM in the same cellular assay [1].

Cancer Cell Biology ALCAM Shedding Inhibition Ovarian Cancer

Selectivity Profile of a Progeny Molecule Against Anti-Target Matrix Metalloproteinases (MMPs)

Sourcing the target intermediate enables access to compounds with a potentially safer selectivity profile by avoiding off-target MMP inhibition. Progeny Compound 17 (IC50 = 1.6 nM on ADAM-17) demonstrated superior selectivity over MMP-14 and MMP-1 compared to its close structural analogue, Compound 18, which showed less selectivity despite higher ADAM-17 potency (IC50 = 0.70 nM) [1]. This indicates that the core scaffold, combined with specific P1 modifications accessible from the benzyloxy-amide precursor, can be tuned to minimize MMP-related side effects [1].

Selectivity Matrix Metalloproteinases Drug Safety

Proven Application Scenarios for Procuring Biphenyl-4-sulfonic acid benzyloxy-amide


Synthesis of Subnanomolar ADAM-17/TACE Inhibitors for Oncology Research

This compound is the direct precursor for synthesizing potent ADAM-17 inhibitor leads, such as Compound 17 (IC50 = 1.6 nM on isolated enzyme, IC50 = 11 nM in A2774 cancer cells) [1]. Research teams developing TACE inhibitors for epithelial ovarian cancer, breast cancer, or neuroblastoma can use this protected sulfonamide to access a well-characterized nanomolar lead series with validated in-cell activity.

Divergent Synthesis of Selective Hydroxamic Acid-Based Metalloprotease Inhibitors

The O-benzyl protecting group allows for late-stage hydrogenolytic deprotection to generate the free sulfonamide, which can then be diversified into various hydroxamic acid derivatives or other zinc-binding groups [1]. This enables structure-activity relationship (SAR) studies where selectivity over anti-target MMPs is a key design goal, as demonstrated by the >937-fold selectivity over MMP-1 [1].

Building Block for Orthogonal Protection Strategies in Complex Medicinal Chemistry Sequences

As confirmed by its use in the synthesis of ADAM-17 inhibitors, this N-benzyloxy protected sulfonamide is stable to the acidic conditions used in TFA-mediated Boc deprotection steps, unlike N-Boc-protected amines [1]. This orthogonality makes it a strategic choice for synthetic routes requiring acid-labile protecting groups elsewhere in the molecule.

Quote Request

Request a Quote for Biphenyl-4-sulfonic acid benzyloxy-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.